Methyl 11,17,18-trimethoxyyohimban-16-carboxylate
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Overview
Description
Methyl 11,17,18-trimethoxyyohimban-16-carboxylate is a complex organic compound belonging to the yohimban family of alkaloids. These compounds are known for their intricate structures and potential biological activities. The molecular formula of this compound is C24H32N2O5, and it has a molecular weight of approximately 428.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimbine or related alkaloids through a series of methylation and esterification reactions. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of yohimbine from natural sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 11,17,18-trimethoxyyohimban-16-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 11,17,18-trimethoxyyohimban-16-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Mechanism of Action
The mechanism of action of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
- Methyl (16β,17α,18β)-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
Uniqueness
Methyl 11,17,18-trimethoxyyohimban-16-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGCYQVKNKEGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859590 |
Source
|
Record name | Methyl 11,17,18-trimethoxyyohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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